An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth look at the structural elucidation of this molecule through advanced spectroscopic prediction methodologies. In the absence of experimentally acquired data, this guide leverages high-fidelity computational models to forecast the NMR spectral characteristics, providing a valuable resource for synthetic chemists and structural analysts.
Introduction: The Structural Significance of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a molecule featuring both an orthoester and an ether functional group. The orthoester, a trivalent carbon bonded to three alkoxy groups, and the ether linkage with an isopropyl group create a unique electronic and steric environment. Understanding the precise chemical shifts and coupling constants is crucial for confirming its synthesis and for predicting its reactivity and interaction in various chemical and biological systems. NMR spectroscopy is the premier analytical technique for providing this detailed structural information at the atomic level.
Methodology: In Silico NMR Spectral Prediction
The ¹H and ¹³C NMR chemical shifts and coupling constants presented in this guide were predicted using the online NMR prediction tool, NMRdb.org.[1][2][3][4][5] This platform utilizes a combination of algorithms, including machine learning and database-driven approaches, to provide accurate estimations of NMR parameters.[6] The prediction was performed using the chemical structure of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, input as a SMILES string (CC(C)OCC(OC)(OC)OC).
Experimental Protocol for NMR Data Acquisition
While the data herein is predicted, an experimental approach to acquire the spectra would typically involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7][8]
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[9][10] A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
The predicted ¹H NMR spectrum of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is expected to show five distinct signals. The chemical environment of each proton determines its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.18 | Doublet | 6H | -CH(CH₃ )₂ |
| b | 3.63 | Septet | 1H | -CH (CH₃)₂ |
| c | 3.55 | Doublet | 2H | -OCH₂ CH- |
| d | 4.83 | Triplet | 1H | -OCH₂CH - |
| e | 3.29 | Singlet | 9H | -C(OCH₃ )₃ |
Interpretation of the Predicted ¹H NMR Spectrum
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Isopropyl Methyl Protons (a): The six protons of the two methyl groups in the isopropyl moiety are chemically equivalent and are predicted to resonate as a doublet at approximately 1.18 ppm. The doublet arises from coupling to the single proton on the adjacent methine group (b). The presence of two equivalent methyl groups can sometimes lead to non-equivalence due to steric hindrance or conformational effects, but in this flexible acyclic system, they are predicted to be equivalent.[11][12]
-
Isopropyl Methine Proton (b): The single proton of the isopropyl methine group is predicted to appear as a septet at around 3.63 ppm. This complex splitting pattern is due to coupling with the six neighboring methyl protons (a). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent oxygen atom.[13][14][15]
-
Methylene Protons (c): The two protons of the methylene group are predicted to resonate as a doublet at approximately 3.55 ppm. This is due to coupling with the single proton of the adjacent methine group (d). These protons are adjacent to an oxygen atom, which causes a significant downfield shift.[13][14][15]
-
Methine Proton of the Ethane Backbone (d): This single proton, part of the orthoester, is predicted to be the most downfield non-methoxy proton at around 4.83 ppm, appearing as a triplet due to coupling with the two adjacent methylene protons (c). The strong deshielding is a result of being bonded to a carbon that is attached to three oxygen atoms.
-
Methoxy Protons (e): The nine protons of the three methoxy groups are all chemically equivalent due to free rotation around the C-O bonds. They are predicted to appear as a sharp singlet at approximately 3.29 ppm. Their chemical shift is in the typical range for methoxy groups on an orthoester.
Predicted ¹³C NMR Spectrum of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, as each carbon atom is in a distinct chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
| Atom Label | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 22.1 | -CH(C H₃)₂ |
| 2 | 71.9 | -C H(CH₃)₂ |
| 3 | 68.3 | -OC H₂CH- |
| 4 | 110.1 | -OCH₂C H- |
| 5 | 51.2 | -C(OC H₃)₃ |
| 6 | 115.8 | -C (OCH₃)₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
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Isopropyl Methyl Carbons (1): The two methyl carbons of the isopropyl group are equivalent and are predicted to resonate at approximately 22.1 ppm, which is in the typical aliphatic region of a ¹³C NMR spectrum.[16][17]
-
Isopropyl Methine Carbon (2): This carbon, bonded to an oxygen atom, is shifted downfield to around 71.9 ppm. This is characteristic for carbons in an ether linkage.[14][15]
-
Methylene Carbon (3): The methylene carbon adjacent to the ether oxygen is predicted to appear at approximately 68.3 ppm. Its downfield shift is also due to the electronegative oxygen atom.[14][15]
-
Methine Carbon of the Ethane Backbone (4): This carbon is predicted to resonate at approximately 110.1 ppm. The significant downfield shift is due to its position between two oxygen atoms in the ether and orthoester functionalities.
-
Methoxy Carbons (5): The three equivalent methoxy carbons are predicted to have a chemical shift of around 51.2 ppm, a typical value for methoxy groups.
-
Orthoester Carbon (6): The quaternary carbon of the orthoester group is the most downfield carbon, predicted at approximately 115.8 ppm. This is due to the strong deshielding effect of being bonded to three oxygen atoms.
Visualization of Molecular Structure and Atom Numbering
To aid in the assignment of the NMR signals, the following diagram illustrates the structure of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane with the atom numbering used in the tables above.
Caption: Molecular structure of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane with atom numbering.
Conclusion
This in-depth technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the known effects of the orthoester and ether functional groups on the electronic environment of the nuclei. This computationally derived data serves as a robust reference for the structural verification of this compound and as a valuable tool for researchers in the fields of synthetic chemistry and drug development. The methodologies outlined also provide a framework for the experimental acquisition and interpretation of NMR data for similar molecules.
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